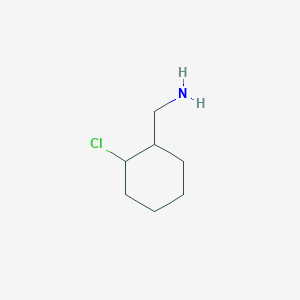
(2-Chlorocyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorocyclohexyl)methanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a chlorine atom at the second position and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorocyclohexyl)methanamine typically involves the chlorination of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, a continuous hydrogenation process can be employed. This involves the use of benzene methanamine as a starting material, which is hydrogenated in the presence of a ruthenium catalyst in a fixed-bed reactor. The reaction conditions typically include temperatures ranging from 80 to 120°C and pressures between 1 to 5 MPa .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorocyclohexyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexylmethanamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Cyclohexanol derivatives.
Oxidation: Nitroso or nitro compounds.
Reduction: Cyclohexylmethanamine.
Scientific Research Applications
(2-Chlorocyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorocyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and amine group play crucial roles in its binding affinity and reactivity. The compound can act as a nucleophile, participating in various biochemical pathways and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanamine: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
Hexamethylenetetramine: A heterocyclic compound with a different structure and applications.
Methenamine: Used as a urinary antiseptic, with a different mechanism of action and therapeutic use.
Uniqueness
(2-Chlorocyclohexyl)methanamine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. The chlorine substitution allows for selective reactions that are not possible with unsubstituted cyclohexylmethanamine.
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
(2-chlorocyclohexyl)methanamine |
InChI |
InChI=1S/C7H14ClN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-5,9H2 |
InChI Key |
ODIQIEADGNMRQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















